Cas no 2172458-37-4 (3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

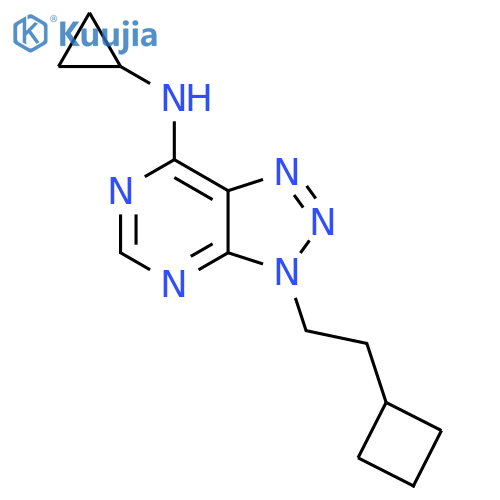

2172458-37-4 structure

商品名:3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

- 3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- 2172458-37-4

- EN300-1592085

-

- インチ: 1S/C13H18N6/c1-2-9(3-1)6-7-19-13-11(17-18-19)12(14-8-15-13)16-10-4-5-10/h8-10H,1-7H2,(H,14,15,16)

- InChIKey: SPVYEJPETZEBNV-UHFFFAOYSA-N

- ほほえんだ: N(C1=C2C(=NC=N1)N(CCC1CCC1)N=N2)C1CC1

計算された属性

- せいみつぶんしりょう: 258.15929460g/mol

- どういたいしつりょう: 258.15929460g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 68.5Ų

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1592085-0.1g |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 0.1g |

$1508.0 | 2023-05-26 | ||

| Enamine | EN300-1592085-0.05g |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 0.05g |

$1440.0 | 2023-05-26 | ||

| Enamine | EN300-1592085-1.0g |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 1g |

$1714.0 | 2023-05-26 | ||

| Enamine | EN300-1592085-2.5g |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 2.5g |

$3362.0 | 2023-05-26 | ||

| Enamine | EN300-1592085-250mg |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 250mg |

$1577.0 | 2023-09-23 | ||

| Enamine | EN300-1592085-10000mg |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 10000mg |

$7373.0 | 2023-09-23 | ||

| Enamine | EN300-1592085-2500mg |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 2500mg |

$3362.0 | 2023-09-23 | ||

| Enamine | EN300-1592085-1000mg |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 1000mg |

$1714.0 | 2023-09-23 | ||

| Enamine | EN300-1592085-5000mg |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 5000mg |

$4972.0 | 2023-09-23 | ||

| Enamine | EN300-1592085-100mg |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172458-37-4 | 100mg |

$1508.0 | 2023-09-23 |

3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2172458-37-4 (3-(2-cyclobutylethyl)-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量